molecular formula C14H18N4O3 B2830832 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097861-56-6

2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2830832
CAS No.: 2097861-56-6
M. Wt: 290.323
InChI Key: UAOAXSYYLYERGG-UHFFFAOYSA-N
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Description

2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group, a triazole ring, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of a phenoxy intermediate through the reaction of phenol with an appropriate halogenated acetamide derivative under basic conditions.

    Introduction of the Triazole Ring: The phenoxy intermediate is then reacted with a triazole derivative, such as 1H-1,2,4-triazole, in the presence of a suitable base to form the triazole-substituted intermediate.

    Coupling Reaction: The final step involves the coupling of the triazole-substituted intermediate with an ethoxyethylamine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are well-known antifungal agents.

    Phenoxyacetamide derivatives: These compounds have similar chemical backbones but may differ in their substituents, leading to variations in their biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

2-phenoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-14(10-21-13-4-2-1-3-5-13)16-6-8-20-9-7-18-12-15-11-17-18/h1-5,11-12H,6-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOAXSYYLYERGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCOCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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